molecular formula C8H9NO2 B021215 Methyl 6-methylnicotinate CAS No. 5470-70-2

Methyl 6-methylnicotinate

Cat. No. B021215
CAS RN: 5470-70-2
M. Wt: 151.16 g/mol
InChI Key: VYPPZXZHYDSBSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 6-methylnicotinate involves advanced techniques such as microwave-induced regioselective methoxylation, esterification, and microfluidic hydrogenation. These methods have been optimized to improve the regioselectivity and purity profile of the reaction products, showcasing the compound's accessibility for research and application purposes (Jeges et al., 2011).

Molecular Structure Analysis

Studies on the molecular structure of methyl 6-methylnicotinate have employed techniques like crystal structure analysis and Hirshfeld surface analysis. These investigations provide insights into the intricate molecular interactions and the influence of different metals on the compound, highlighting its versatile coordination chemistry (Luo et al., 2014).

Chemical Reactions and Properties

Research on the chemical reactions and properties of methyl 6-methylnicotinate reveals its participation in complex formation with transition metals, leading to a variety of structural diversities and magnetic properties. This diversity underlines the compound's potential in creating materials with specific magnetic behaviors (Razquin-Bobillo et al., 2022).

Physical Properties Analysis

The physical properties of methyl 6-methylnicotinate, such as solvatochromism and prototropism, have been studied through spectroscopic techniques. These properties affect the compound's behavior in different solvents, which is crucial for its application in various solvent-based processes (Nayak & Dogra, 2004).

Chemical Properties Analysis

The chemical properties of methyl 6-methylnicotinate, especially its reactivity towards propargylisoxazole isomerization under catalysis, showcase its potential in synthetic chemistry for the development of nicotinate derivatives. This reactivity paves the way for the exploration of novel chemical pathways and products (Galenko et al., 2017).

Scientific Research Applications

  • Bioavailability in Physiotherapy : It is used in the methylnicotinate test to measure the bioavailability of iontophoretically delivered diclofenac in the skin. This aids in understanding the roles of passive diffusion, occlusion, and electrically assisted delivery in physiotherapy (Lambrecht et al., 2006).

  • Pest Management in Agriculture : Methyl isonicotinate shows promise in thrips management strategies, including mass trapping, lure and kill, and as a behavioral synergist with insecticides for indoor and outdoor crops. It effectively captures 12 thrips species, including virus vectors (Teulon et al., 2011; Teulon et al., 2017).

  • Synthesis of Medical Compounds : Its derivatives, like methyl 2-amino-6-methoxynicotinate, are valuable in synthesizing fused 2-pyridones. Microwave-induced methoxylation and microfluidic hydrogenation techniques enhance the synthesis process (Jeges et al., 2011).

  • Dermatological Research : Topically applied methyl nicotinate causes temporary inflammation in human skin, changing water loss, microcirculation, and edema. This makes it a controllable challenger in human skin models (Monteiro Rodrigues et al., 2021).

  • Chemical and Biological Stability : Methylnicotinate exhibits excellent stability in aqueous solutions, sustaining its potential for clinical applications for up to 1057 days (Ross & Katzman, 2008).

  • Antibacterial Properties : New transition metal complexes of 2-Hydroxy-6-methylnicotinic acid, synthesized using microwave irradiation, show promising antibacterial activity against several bacteria (Verma & Bhojak, 2018).

  • Molecular and Excited-State Studies : Studies on its derivatives like methyl 2-hydroxy-6-methylnicotinate provide insights into their molecular properties and excited-state proton transfer, which can be essential for developing new materials or pharmaceuticals (Chou et al., 1990).

  • Diagnostic Potential in Psychiatry : Reduced vasodilatory response to methylnicotinate in schizophrenia patients suggests its potential as a diagnostic marker for this condition (Ross et al., 2004).

  • Biocatalyst Research : Bacterial strains capable of degrading 6-methylnicotinic acid have been isolated, providing a basis for further exploration in biocatalysis (Tinschert et al., 1997; Tinschert et al., 2000).

  • Pharmaceutical Synthesis Improvement : Efficient and practical routes for the synthesis of key intermediates in P2Y12 antagonists have been developed, increasing yield and purity for these important pharmaceutical compounds (Bell et al., 2012).

Safety And Hazards

It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols when handling Methyl 6-methylnicotinate .

Future Directions

As of April 14, 2022, the United States Food and Drug Administration (FDA) has been authorized to regulate tobacco products containing nicotine from any source, including synthetic, requiring manufacturers to submit a premarket tobacco product application (PMTA) . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

properties

IUPAC Name

methyl 6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPPZXZHYDSBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282781
Record name Methyl 6-methylnicotinate
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methylnicotinate

CAS RN

5470-70-2
Record name Methyl 6-methylnicotinate
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Record name 6-Methyl(pyridine-3-carboxylic acid)methyl ester
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Record name Methyl 6-methylnicotinate
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Record name Methyl 6-methylnicotinate
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Record name 3-Pyridinecarboxylic acid, 6-methyl-, methyl ester
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Record name 6-METHYL(PYRIDINE-3-CARBOXYLIC ACID)METHYL ESTER
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Synthesis routes and methods I

Procedure details

6-Methylnicotinic acid (0.1 mole) is refluxed in 100 ml. of methanol saturated with gaseous hydrogen chloride for 1 hour and then evaporated to dryness. The residue is stirred saturated aqueous sodium bicarbonate solution and the product is extracted into chloroform. The chloroform extract is dried and concentrated to dryness to give methyl 6-methylnicotinate.
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Synthesis routes and methods II

Procedure details

A solution of 6-methyl nicotinic acid, 2-1 (5 g, 36.5 mmol) in 100 ml of anhydrous methanol was placed in a 250 ml three neck flask equipped with a dropping funnel vertical condenser and CaCl2 drying tube. The reaction solution was cooled to -15° in an ice acetone bath and SOCl2 (5 ml, 69.1 mmol) was added dropwise. The solution was then heated at reflux for 3 h then cooled and the solvent removed at reduced pressure. The resulting white solid was treated with 60 ml of saturated NaHCO3 and extracted into CH2Cl2 (3×50 ml). The pooled extracts were dryed (Na2SO4 ), filtered and evaporated at reduced pressure. The resulting oil crystallized on standing giving 2-2 as a white solid.
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
JI Seeman, HV Secor, CG Chavdarian… - The Journal of …, 1981 - ACS Publications
The stereoselectivity of iodomethylation of nicotine and seven nicotine analogues having pyridine alkyl groups was determined by using 13C NMR. Alkylation at the pyridine (N) and at …
Number of citations: 39 pubs.acs.org
GR Newkome, CR Marston - The Journal of Organic Chemistry, 1985 - ACS Publications
… was dried over anhydrous MgS04 and chromatographed (thick-layer chromatography; CeH12/EtOAc) to give unchanged methyl nicotinate (2.91 g, 71%), methyl 6-methylnicotinate […
Number of citations: 4 pubs.acs.org
KF Albizati, DJ Faulkner - The Journal Of Organic Chemistry, 1985 - ACS Publications
… was dried over anhydrous MgS04 and chromatographed (thick-layer chromatography; CeH12/EtOAc) to give unchanged methyl nicotinate (2.91 g, 71%), methyl 6-methylnicotinate […
Number of citations: 110 pubs.acs.org
IW Davies, JF Marcoux, EG Corley… - The Journal of …, 2000 - ACS Publications
… We have described syntheses which allow for the preparation of 1 in four or five steps with >60% overall yield from methyl 6-methylnicotinate. These studies have resulted in the …
Number of citations: 116 pubs.acs.org
OP Goel, R Dembinski - Organic Preparations and Procedures …, 2015 - Taylor & Francis
… to modify an approach to dimebon and now describe a readily reproducible process to prepare compound 10 and its tetrathiomolybdate (11), starting from methyl 6-methylnicotinate (1) …
Number of citations: 2 www.tandfonline.com
Y Shaalan, L Boulton, C Jamieson - Organic Process Research & …, 2020 - ACS Publications
… Following on from this, we focused our attention on the large-scale reduction of methyl 6-methylnicotinate, another pharmaceutically relevant intermediate (Scheme 5). (39) The reaction …
Number of citations: 15 pubs.acs.org
J Liu, D Guiadeen, A Krikorian, X Gao, J Wang… - Bioorganic & Medicinal …, 2020 - Elsevier
… The preparation of 4 (X = CH 2 ) with an alternative lactam ring constraint started with the same starting material methyl 6-methylnicotinate 6 (Scheme 2). It was heated together with …
Number of citations: 13 www.sciencedirect.com
H Chen, M Farizyan, F Ghiringhelli… - Angewandte Chemie …, 2020 - Wiley Online Library
… L2=Methyl 6-methylnicotinate [b] Yields and ratios were determined by GC-FID using 1,3,5-trimethoxybenzene as an internal standard. [c] Using Conditions A: 38 %, C5:C2=4:1; Using …
Number of citations: 38 onlinelibrary.wiley.com
AP Krapcho, TP Gilmor - Journal of heterocyclic chemistry, 1998 - Wiley Online Library
… Treatment of benzyl zinc bromide or 2,5-difluorobenzyl zinc bromide with the pyridinium salts derived from methyl 6-methylnicotinate or methyl niootinate led to the dihydro esters 7a …
Number of citations: 11 onlinelibrary.wiley.com
MC Bröhmer, W Bannwarth - 2008 - Wiley Online Library
… The synthesis of 12 started with the oxidation of commercially available methyl-6-methylnicotinate (8) to the corresponding aldehyde 9 according to a literature procedure.11 Reductive …

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